Tetrahydrozoline Nitrate

Description

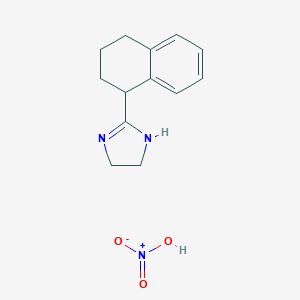

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

nitric acid;2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.HNO3/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;2-1(3)4/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVQFLMKSDLCPAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C3=NCCN3.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118201-38-0 | |

| Record name | Tetrahydrozoline nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118201380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAHYDROZOLINE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P9X484T3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In Vitro Pharmacological Profile of Tetrahydrozoline Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrozoline (B7765393) nitrate (B79036), the salt form of the imidazoline (B1206853) derivative tetrahydrozoline, is a well-established alpha-adrenergic agonist.[1][2][3][4] Its primary mechanism of action involves the constriction of blood vessels, a physiological response mediated by its interaction with specific cell surface receptors.[2][5] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of tetrahydrozoline, focusing on its receptor binding affinity, functional activity, and the associated signal transduction pathways. Detailed experimental protocols for key in vitro assays are provided to facilitate further research and drug development efforts.

Receptor Binding Profile

The interaction of tetrahydrozoline with adrenergic and imidazoline receptors is the foundation of its pharmacological activity. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound, allowing for the calculation of the inhibition constant (Ki), a measure of binding affinity.

Table 1: Receptor Binding Affinity (Ki) of Tetrahydrozoline

| Receptor Subtype | Test System | Radioligand | Ki (nM) | Reference |

| α1-Adrenergic | Data Not Available | - | - | [2][3][6] |

| α2-Adrenergic | Data Not Available | - | - | [7][8] |

| Imidazoline I1 | Data Not Available | - | - | [9][10] |

| Imidazoline I2 | Data Not Available | - | - | [11][12] |

Functional Activity

Functional assays are essential to characterize the physiological response elicited by ligand-receptor binding. For G-protein coupled receptors (GPCRs) like the adrenergic and imidazoline receptors, common in vitro functional assays include the measurement of second messengers such as intracellular calcium ([Ca2+]i) and cyclic adenosine (B11128) monophosphate (cAMP).

α1-Adrenergic Receptor-Mediated Activity

Tetrahydrozoline is a selective agonist at α1-adrenergic receptors.[2][6] The activation of these Gq-coupled receptors initiates a signaling cascade that results in vasoconstriction. A key event in this pathway is the mobilization of intracellular calcium.

Table 2: Functional Potency (EC50) of Tetrahydrozoline at α1-Adrenergic Receptors

| Assay Type | Cell Line/Tissue | Measured Response | EC50 (nM) | Reference |

| Calcium Mobilization | Data Not Available | Increase in [Ca2+]i | Data Not Available | [13] |

| Vasoconstriction | Data Not Available | Contraction of vascular smooth muscle | Data Not Available | [5] |

Note: While tetrahydrozoline's α1-agonist activity is well-documented, specific EC50 values from in vitro functional assays are not consistently reported in publicly available literature.

α2-Adrenergic and Imidazoline Receptor-Mediated Activity

Tetrahydrozoline also interacts with α2-adrenergic and imidazoline receptors.[7][8][9][10] Activation of α2-adrenergic receptors, which are Gi-coupled, typically leads to a decrease in intracellular cAMP levels. The functional consequences of imidazoline receptor activation are more complex and can involve various signaling pathways.

Table 3: Functional Potency (EC50) of Tetrahydrozoline at α2-Adrenergic and Imidazoline Receptors

| Receptor | Assay Type | Cell Line/Tissue | Measured Response | EC50 (nM) | Reference |

| α2-Adrenergic | cAMP Assay | Data Not Available | Decrease in cAMP | Data Not Available | [14] |

| Imidazoline I1 | Second Messenger Assay | Data Not Available | e.g., Diacylglycerol production | Data Not Available | [15] |

Note: Quantitative in vitro functional data for tetrahydrozoline at α2-adrenergic and imidazoline receptors is scarce in the available literature.

Signaling Pathways

The physiological effects of tetrahydrozoline are a direct result of the activation of specific intracellular signaling pathways upon receptor binding.

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors by tetrahydrozoline leads to the activation of the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction and vasoconstriction.

α2-Adrenergic Receptor Signaling

When tetrahydrozoline binds to α2-adrenergic receptors, it activates the Gi alpha subunit. This inhibitory G-protein reduces the activity of adenylyl cyclase, leading to a decrease in the production of the second messenger cAMP.

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments used to characterize the pharmacological profile of tetrahydrozoline nitrate.

Radioligand Binding Assay (Competitive)

This protocol outlines a general procedure for determining the binding affinity (Ki) of this compound for a target receptor.

Protocol Details:

-

Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest (e.g., α1-adrenergic receptors) in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors), and varying concentrations of this compound.

-

Equilibrium: Incubate the mixture at a specific temperature for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the concentration of this compound to determine the IC50 value (the concentration of tetrahydrozoline that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This protocol describes a method to measure the functional agonism of this compound at Gq-coupled receptors like the α1-adrenergic receptor.

Protocol Details:

-

Cell Culture: Plate cells stably or transiently expressing the α1-adrenergic receptor in a multi-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Signal Detection: Measure the fluorescence intensity over time using a plate reader capable of kinetic reads. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: Plot the change in fluorescence against the concentration of this compound to generate a dose-response curve and calculate the EC50 value.

cAMP Assay

This protocol is designed to assess the functional activity of this compound at Gi-coupled receptors, such as the α2-adrenergic receptor.

Protocol Details:

-

Cell Culture: Culture cells expressing the α2-adrenergic receptor in a multi-well plate.

-

Stimulation: Treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation and then with an adenylyl cyclase activator (e.g., forskolin) to induce a basal level of cAMP.

-

Compound Addition: Add varying concentrations of this compound.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in the cell lysates using a suitable detection method, such as a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the EC50 value.

Conclusion

This compound is a potent α1-adrenergic agonist with additional activity at α2-adrenergic and imidazoline receptors. Its in vitro pharmacological profile is characterized by its ability to bind to these receptors and modulate their respective signaling pathways, leading to physiological responses such as vasoconstriction. While the qualitative aspects of its pharmacology are well-established, a comprehensive understanding would be greatly enhanced by the availability of more extensive quantitative binding and functional data. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation into the nuanced in vitro pharmacology of tetrahydrozoline and related imidazoline compounds.

References

- 1. lawdata.com.tw [lawdata.com.tw]

- 2. go.drugbank.com [go.drugbank.com]

- 3. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tetryzoline - Wikipedia [en.wikipedia.org]

- 8. drugs.com [drugs.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Significance of the imidazoline receptors in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Imidazoline I2 receptors: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacological characterization of the α2A-adrenergic receptor inhibiting rat hippocampal CA3 epileptiform activity: Comparison of ligand efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The mechanism of alpha2-adrenergic inhibition of sympathetic ganglionic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Vasoconstrictive Properties of Tetrahydrozoline Nitrate in Ocular Tissue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vasoconstrictive properties of tetrahydrozoline (B7765393) nitrate (B79036) in ocular tissues. It delves into the molecular mechanisms of action, presents a framework for quantitative analysis, and outlines detailed experimental protocols relevant to the study of this widely used ophthalmic agent.

Introduction

Tetrahydrozoline is an imidazoline (B1206853) derivative and a sympathomimetic agent commonly used in over-the-counter ophthalmic solutions to relieve redness of the eye caused by minor irritations.[1] Its therapeutic effect stems from its ability to constrict the blood vessels of the conjunctiva, the mucous membrane that covers the front of the eye and lines the inside of the eyelids. Understanding the precise pharmacological and physiological effects of tetrahydrozoline in ocular tissue is crucial for the development of novel ophthalmic drugs and for the safe and effective use of existing formulations.

Mechanism of Action

Tetrahydrozoline acts as a selective agonist for α1-adrenergic receptors, which are located on the vascular smooth muscle of arterioles and venules in the conjunctiva.[2] Stimulation of these receptors initiates a signaling cascade that results in vasoconstriction, thereby reducing blood flow and alleviating ocular redness.[1][2] While primarily an α1-agonist, tetrahydrozoline is also known to interact with α2-adrenergic and imidazoline receptors, which may contribute to its overall pharmacological profile and side effects.[2]

Signaling Pathway

The vasoconstrictive effect of tetrahydrozoline is mediated through the Gq-protein coupled α1-adrenergic receptor signaling pathway. Upon binding of tetrahydrozoline to the α1-adrenergic receptor, the associated Gq-protein is activated. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent contraction of the vascular smooth muscle, resulting in vasoconstriction.

Quantitative Data

| Parameter | Receptor/Tissue | Value |

| Ki (nM) | α1A-Adrenergic Receptor | Data not available |

| α1B-Adrenergic Receptor | Data not available | |

| α1D-Adrenergic Receptor | Data not available | |

| α2A-Adrenergic Receptor | Data not available | |

| EC50 (nM) | Rabbit Conjunctival Artery | Data not available |

| Rabbit Ciliary Artery | Data not available |

Experimental Protocols

The following sections detail the methodologies for key experiments to determine the vasoconstrictive properties of this compound in ocular tissue.

Radioligand Binding Assay

This protocol outlines the determination of the binding affinity (Ki) of this compound for α1-adrenergic receptors in ocular tissue.

Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled this compound for α1-adrenergic receptors in a specific ocular tissue (e.g., iris-ciliary body).

Materials:

-

Ocular tissue (e.g., rabbit iris-ciliary body)

-

Radioligand (e.g., [3H]-Prazosin, a selective α1-adrenergic receptor antagonist)

-

Unlabeled this compound

-

Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Homogenizer, refrigerated centrifuge, filtration apparatus, liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Dissect the desired ocular tissue (e.g., iris-ciliary body) from fresh rabbit eyes on ice.

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

In a series of tubes, add a constant concentration of the radioligand ([3H]-Prazosin, typically at a concentration close to its Kd).

-

Add increasing concentrations of unlabeled this compound.

-

To a separate set of tubes, add the radioligand and a high concentration of a non-specific competing ligand (e.g., phentolamine) to determine non-specific binding.

-

Initiate the binding reaction by adding the membrane preparation to all tubes.

-

Incubate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of tetrahydrozoline by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the tetrahydrozoline concentration.

-

Determine the IC50 value (the concentration of tetrahydrozoline that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

In Vitro Vasoconstriction Assay

This protocol describes a method to measure the functional potency (EC50) of this compound in causing vasoconstriction of isolated ocular arteries.

Objective: To determine the concentration-response curve and the EC50 value of this compound for vasoconstriction in isolated rabbit ciliary arteries.

Materials:

-

Rabbit eyes

-

Krebs-Henseleit solution (physiological salt solution)

-

This compound stock solution

-

Phenylephrine (B352888) (as a positive control)

-

Wire myograph system

-

Dissecting microscope

-

Force transducer and data acquisition system

Procedure:

-

Artery Preparation:

-

Euthanize a rabbit and enucleate the eyes.

-

Under a dissecting microscope, carefully isolate the posterior ciliary arteries.

-

Cut the arteries into small rings (approximately 2 mm in length).

-

Mount the arterial rings on two fine wires in the jaws of a wire myograph. One wire is attached to a force transducer and the other to a micrometer for stretching.

-

-

Experimental Setup:

-

Place the mounted arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Allow the arterial rings to equilibrate for at least 60 minutes, during which the resting tension is gradually increased to an optimal level (determined in preliminary experiments).

-

Assess the viability of the arterial rings by contracting them with a high potassium solution (e.g., 60 mM KCl).

-

-

Concentration-Response Curve Generation:

-

After washing out the high potassium solution and allowing the rings to return to baseline tension, cumulatively add increasing concentrations of this compound to the organ bath.

-

Record the isometric tension developed after each addition until a maximal response is achieved or the highest concentration is tested.

-

A parallel experiment with a known α1-agonist like phenylephrine should be performed for comparison.

-

-

Data Analysis:

-

Express the contractile response to each concentration of tetrahydrozoline as a percentage of the maximal contraction induced by the high potassium solution.

-

Plot the percentage of maximal contraction against the logarithm of the tetrahydrozoline concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 value (the concentration of tetrahydrozoline that produces 50% of the maximal response).

-

Conclusion

This compound is an effective vasoconstrictor in ocular tissue, acting primarily through the stimulation of α1-adrenergic receptors. The subsequent Gq-protein mediated signaling cascade leads to a reduction in conjunctival blood flow and alleviation of eye redness. While the qualitative mechanism of action is well-understood, there is a notable lack of publicly available, specific quantitative data (Ki and EC50 values) for tetrahydrozoline in ocular tissues. The experimental protocols provided in this guide offer a robust framework for researchers to generate such data, which is essential for a more complete understanding of its pharmacology and for the development of future ophthalmic therapeutics. Prolonged use of tetrahydrozoline can lead to adverse effects such as tachyphylaxis and rebound hyperemia.[3]

References

Tetrahydrozoline Nitrate: A Technical Guide to Adrenergic Receptor Subtype Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrozoline (B7765393), an imidazole (B134444) derivative, is a widely recognized sympathomimetic agent, acting as an agonist at α-adrenergic receptors.[1][2][3] This technical guide provides a comprehensive overview of the binding affinity of tetrahydrozoline nitrate (B79036) for various adrenergic receptor subtypes. While tetrahydrozoline is broadly classified as a selective α1-adrenergic receptor agonist, this document delves into the nuances of its interaction with the full spectrum of α- and β-adrenergic receptors.[1][4][5] This guide also outlines detailed experimental methodologies for assessing these binding affinities and visualizes the associated signaling pathways.

Quantitative Binding Affinity of Tetrahydrozoline Nitrate

Tetrahydrozoline demonstrates a notable selectivity for α1-adrenergic receptors, which underlies its primary pharmacological effect as a vasoconstrictor.[1][4] It also exhibits activity at α2-adrenergic receptors.[4] However, a comprehensive quantitative analysis of its binding affinities (Ki or IC50 values) across all adrenergic receptor subtypes is not extensively documented in publicly available literature. The following tables summarize the known qualitative and any available quantitative binding characteristics of this compound.

Table 1: Binding Affinity of this compound for α1-Adrenergic Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki/IC50) | Evidence Level |

| α1A | Data not available | Inferred from general α1 agonism |

| α1B | Data not available | Inferred from general α1 agonism |

| α1D | Data not available | Inferred from general α1 agonism |

Table 2: Binding Affinity of this compound for α2-Adrenergic Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki/IC50) | Evidence Level |

| α2A | Data not available | Inferred from observed CNS effects |

| α2B | Data not available | Inferred from observed CNS effects |

| α2C | Data not available | Inferred from observed CNS effects |

Table 3: Binding Affinity of this compound for β-Adrenergic Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki/IC50) | Evidence Level |

| β1 | No significant binding reported | Generally considered inactive at β receptors |

| β2 | No significant binding reported | Generally considered inactive at β receptors |

| β3 | No significant binding reported | Generally considered inactive at β receptors |

Experimental Protocols

The determination of binding affinities for a compound like this compound at adrenergic receptor subtypes typically involves radioligand binding assays. These assays are the gold standard for quantifying the interaction between a ligand and a receptor.[1]

Radioligand Displacement Assay for α-Adrenergic Receptors

This method is employed to determine the binding affinity of a non-radiolabeled compound (the "competitor," in this case, tetrahydrozoline) by measuring its ability to displace a radiolabeled ligand that is known to bind with high affinity to the receptor.

1. Materials:

- Cell Membranes: From cell lines stably expressing a single human adrenergic receptor subtype (e.g., HEK293 or CHO cells expressing α1A, α1B, α1D, α2A, α2B, or α2C).

- Radioligand: A high-affinity radiolabeled antagonist for the specific receptor subtype. For α1-receptors, [3H]-Prazosin is commonly used. For α2-receptors, [3H]-Rauwolscine or [3H]-Yohimbine are suitable choices.

- Competitor: this compound.

- Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations like MgCl2.

- Wash Buffer: The same as the assay buffer, but kept at 4°C.

- Scintillation Cocktail: For detection of the radioisotope.

- Glass Fiber Filters: To separate bound from unbound radioligand.

2. Procedure:

- Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized. The cell membranes are then isolated through centrifugation.

- Assay Setup: The assay is typically performed in 96-well plates. Each well contains the cell membranes, the radioligand at a fixed concentration (usually at or below its Kd value), and varying concentrations of this compound.

- Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

- Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

- The data are plotted as the percentage of specific binding of the radioligand versus the concentration of this compound.

- The IC50 value (the concentration of tetrahydrozoline that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

- The Ki (inhibition constant), which represents the affinity of tetrahydrozoline for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation:

- Ki = IC50 / (1 + [L]/Kd)

- Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

The interaction of tetrahydrozoline with α1 and α2-adrenergic receptors initiates distinct intracellular signaling cascades.

α1-Adrenergic Receptor Signaling

As an α1-agonist, tetrahydrozoline activates the Gq alpha subunit of the G-protein complex. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC lead to smooth muscle contraction, the primary mechanism behind the vasoconstrictive effects of tetrahydrozoline.

α2-Adrenergic Receptor Signaling

Tetrahydrozoline's activity at α2-adrenergic receptors involves the activation of the Gi alpha subunit of the G-protein complex. This leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to a decrease in the activity of protein kinase A (PKA). This pathway is responsible for the presynaptic inhibition of neurotransmitter release and contributes to the sedative and hypotensive effects observed with systemic exposure to tetrahydrozoline.

References

- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdspdb.unc.edu [pdspdb.unc.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vivo Effects of Tetrahydrozoline Nitrate on Conjunctival Blood Flow: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrozoline (B7765393) nitrate (B79036), a well-established alpha-1 adrenergic agonist, is a common active ingredient in over-the-counter ophthalmic solutions designed to relieve conjunctival hyperemia (eye redness). Its primary mechanism of action involves the vasoconstriction of conjunctival blood vessels, leading to a reduction in blood flow and a consequent decrease in redness. This technical guide provides a comprehensive overview of the in vivo effects of tetrahydrozoline nitrate on conjunctival blood flow, detailing its mechanism of action, available data on its clinical efficacy, and a generalized experimental protocol for its evaluation. While specific quantitative preclinical data on blood flow dynamics are limited in publicly available literature, this guide synthesizes the existing knowledge to inform researchers and drug development professionals.

Mechanism of Action

Tetrahydrozoline is an imidazoline (B1206853) derivative that acts as a selective agonist for α1-adrenergic receptors located on the vascular smooth muscle of conjunctival arterioles.[1][2][3] The activation of these receptors initiates a G-protein-coupled signaling cascade, leading to vasoconstriction and a reduction in conjunctival blood flow.[4] This targeted action effectively reduces the redness associated with minor eye irritations.[3]

Signaling Pathway

The vasoconstrictive effect of tetrahydrozoline is mediated through the following signaling pathway:

In Vivo Efficacy and Clinical Data

Clinical studies have demonstrated the efficacy of tetrahydrozoline in reducing ocular redness. The onset of action is rapid, typically occurring within minutes of topical administration, and the duration of effect can last from one to four hours.[1] Overuse of tetrahydrozoline can lead to tachyphylaxis (reduced effectiveness) and rebound hyperemia, where the redness returns and may be worse upon discontinuation.[3]

A study on a fixed combination of fluorometholone (B1672912) and tetrahydrozoline following pterygium excision surgery reported a significantly lower conjunctival graft hyperemia score in the group receiving the combination therapy compared to those receiving corticosteroids alone at 2 weeks and 1 month post-surgery.[5]

| Parameter | Observation | Dosage | Source |

| Onset of Action | Rapid, within minutes | 0.05% - 0.1% | [1] |

| Duration of Effect | 1 to 4 hours | 0.05% | [1] |

| Clinical Effect | Conjunctival blanching (whitening) | 0.05% | [1][4] |

| Comparative Efficacy | Less conjunctival blanching than 0.02% naphazoline (B1676943) | 0.05% | [4] |

| Adverse Effects | Tachyphylaxis and rebound hyperemia with overuse | Not specified | [3] |

| Post-surgical Application | Significantly reduced conjunctival graft hyperemia (in combination with fluorometholone) | 0.05% | [5] |

Experimental Protocols for In Vivo Assessment

While a specific, detailed protocol for the in vivo assessment of this compound on conjunctival blood flow is not available in the reviewed literature, a general methodology can be constructed based on standard practices for ophthalmic drug testing in animal models, such as the rabbit model.[6]

Generalized Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study evaluating the effects of a vasoconstrictor on conjunctival blood flow.

Methodological Details

-

Animal Model: New Zealand White rabbits are a commonly used model for ophthalmic studies due to their large eye size and ease of handling.[6]

-

Drug Formulation: this compound would be prepared in a sterile, buffered ophthalmic solution at various concentrations to establish a dose-response relationship.

-

Measurement Techniques:

-

Intravital Microscopy/Slit-Lamp Biomicroscopy: This technique allows for the direct visualization and measurement of conjunctival vessel diameters. High-speed digital imaging can be used to quantify changes in vessel caliber before and after drug administration.[7]

-

Laser Doppler Flowmetry/Velocimetry: This non-invasive technique can be used to measure the velocity of red blood cells in the conjunctival microvasculature, providing an index of blood flow. A specialized probe would be placed on the conjunctiva to obtain readings.

-

-

Data Analysis: Key parameters for analysis would include the percentage change in vessel diameter and blood flow velocity from baseline at each time point for each concentration. Statistical analysis would be performed to determine the significance of the observed effects.

Discussion and Future Directions

The available evidence strongly supports the vasoconstrictive effect of this compound on the conjunctival vasculature, mediated by its action as an α1-adrenergic agonist. This effect is clinically utilized to reduce eye redness. However, there is a notable lack of publicly available, detailed preclinical studies that quantify the in vivo hemodynamic changes in the conjunctiva following topical administration of this compound.

Future research should focus on conducting rigorous in vivo studies to quantify the dose-dependent effects of this compound on conjunctival blood flow, vessel diameter, and blood flow velocity. Such studies would be invaluable for:

-

Precisely defining the pharmacodynamic profile of tetrahydrozoline.

-

Providing a quantitative basis for comparing its efficacy with other vasoconstrictors.

-

Better understanding the mechanisms underlying tachyphylaxis and rebound hyperemia.

-

Informing the development of novel ophthalmic formulations with optimized efficacy and safety profiles.

The use of advanced imaging techniques, such as high-resolution intravital microscopy and laser speckle flowgraphy, could provide more detailed insights into the microvascular effects of tetrahydrozoline.

Conclusion

This compound is an effective vasoconstrictor that reduces conjunctival blood flow through its action on α1-adrenergic receptors. While its clinical efficacy in reducing eye redness is well-documented, there is a clear need for more detailed and quantitative preclinical in vivo studies to fully elucidate its hemodynamic effects on the conjunctival microcirculation. The experimental framework outlined in this guide provides a basis for conducting such investigations, which would significantly contribute to our understanding of this widely used ophthalmic drug.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Anterior and posterior segment vasculopathy associated with long-term use of tetrahydrozoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro-in vivo evaluation of tetrahydrozoline-loaded ocular in situ gels on rabbits for allergic conjunctivitis management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]

- 6. Tetrahydrozoline (Visine®) concentrations in serum and urine during therapeutic ocular dosing: a necessary first step in determining an overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Imidazoline Derivatives: A Technical Guide to Tetrahydrozoline and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacology of imidazoline (B1206853) derivatives, with a particular focus on the widely used alpha-adrenergic agonist, tetrahydrozoline (B7765393). This document details the historical context of their development, explores various synthetic methodologies, presents key quantitative data, and elucidates the intricate signaling pathways through which these compounds exert their physiological effects.

Introduction to Imidazoline Derivatives

Imidazoline derivatives are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms, one of which is part of an imine functional group. The therapeutic potential of these compounds has been recognized since the 1940s.[1][2] They are renowned for their diverse pharmacological activities, which primarily stem from their ability to interact with imidazoline and α-adrenergic receptors.[1][3] This interaction leads to a range of physiological responses, making them valuable agents in the treatment of conditions such as nasal congestion, ocular redness, and hypertension.[1][4] Tetrahydrozoline, a prominent member of this class, is a common active ingredient in over-the-counter eye drops and nasal sprays.[5][6]

Synthetic Methodologies

The synthesis of 2-substituted imidazolines, including tetrahydrozoline, can be achieved through several routes. The most common methods involve the condensation of a 1,2-diamine with a suitable reaction partner.[7]

General Synthesis of 2-Substituted Imidazolines

A prevalent method for synthesizing 2-imidazolines is the reaction of aldehydes with ethylenediamine (B42938), often facilitated by an oxidant.[8] Various oxidizing agents have been employed, including hydrogen peroxide in the presence of sodium iodide, tert-butyl hypochlorite, and iodine with potassium carbonate.[8]

A palladium-catalyzed multicomponent synthesis has also been described, which involves the coupling of imines, acid chlorides, and carbon monoxide to form imidazolinium carboxylates, followed by decarboxylation to yield trans-disubstituted imidazolines.[7] This method offers a modular approach to generate diverse imidazoline structures.[7]

Synthesis of Tetrahydrozoline

A well-documented and high-yield synthesis of tetrahydrozoline involves the reaction of ethylenediamine monotosylate with 1-cyanotetraline under controlled thermal conditions.[9] This method boasts yields exceeding 85%.[9] An older method, the reductive amination of tetralone with ethylenediamine followed by treatment with hydrochloric acid, resulted in lower yields of 45-55% due to the formation of byproducts.[9]

Experimental Protocol: Synthesis of Tetrahydrozoline from 1-Cyanotetraline [9][10]

This protocol is based on the method described in Chinese patent CN103224468A.

Materials:

-

Ethylenediamine monotosylate

-

1-Cyanotetraline

-

5% Hydrochloric acid

-

20% Sodium hydroxide (B78521) solution

-

Diethyl ether

-

Hydrogen chloride gas

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine ethylenediamine monotosylate and 1-cyanotetraline in a mass ratio of approximately 3.6:1 (e.g., 25g ethylenediamine monotosylate and 7g 1-cyanotetraline).[10]

-

Reaction: Heat the mixture to 180°C with stirring. The solids will gradually dissolve. Maintain the reaction at this temperature for 3 hours.[10]

-

Workup:

-

Cool the reaction mixture to approximately 50°C, at which point a solid may begin to form.[10]

-

Add 50 mL of 5% hydrochloric acid to dissolve the solid.[10]

-

Extract the aqueous solution with 50 mL of diethyl ether to remove any neutral, unreacted starting materials.[10]

-

Cool the aqueous layer to about 20°C.[10]

-

Slowly add 20% sodium hydroxide solution to the aqueous layer to precipitate the tetrahydrozoline free base.[10]

-

-

Purification of Tetrahydrozoline Base:

-

Formation of Tetrahydrozoline Hydrochloride:

-

Dissolve the purified tetrahydrozoline base (e.g., 7.0g) in a mixed solvent of ethanol and acetone at approximately 30°C.[10]

-

Bubble hydrogen chloride gas through the solution.[10]

-

Cool the solution to 5°C to induce crystallization of tetrahydrozoline hydrochloride.[10]

-

Filter the solid product and dry to obtain tetrahydrozoline hydrochloride.[10]

-

Quantitative Data

The following tables summarize key quantitative data for imidazoline derivatives, including synthetic yields and pharmacological parameters.

Table 1: Synthesis Yields of Imidazoline Derivatives

| Compound | Synthetic Method | Yield (%) | Reference |

| Tetrahydrozoline | From 1-cyanotetraline and ethylenediamine monotosylate | >85 | [9] |

| Tetrahydrozoline | Reductive amination of tetralone | 45-55 | [9] |

Table 2: Pharmacological Data of Selected Imidazoline Derivatives

| Compound | Receptor | Binding Affinity (pKi) | Selectivity Ratio | Reference |

| Tracizoline | I2 | 8.74 | I2/α2: 7,762; I2/α1: 2,344 | [11] |

| Benazoline | I2 | 9.07 | I2/α2: 18,621; I2/α1: 2,691 | [11] |

| Moxonidine | I1 vs α2 | - | 30-fold greater for I1 | [12] |

| Rilmenidine | I1 vs α2 | - | 30-fold greater for I1 | [12] |

| Clonidine | I1 vs α2 | - | 4-fold greater for I1 | [12] |

Characterization of Imidazoline Derivatives

The characterization of synthesized imidazoline derivatives is crucial to confirm their structure and purity. A variety of analytical techniques are employed for this purpose.

Table 3: Analytical Techniques for Imidazoline Derivative Characterization

| Technique | Purpose | Key Observables | Reference |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Retention time, peak area | [13] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification | Mass-to-charge ratio of fragments | [13] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Chemical shifts, coupling constants | [14] |

| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands (e.g., C=N stretch) | [14][15] |

Experimental Protocol: HPLC Analysis of Imidazole (B134444) Derivatives [13]

This protocol provides a general guideline for the analysis of imidazole derivatives. Specific conditions may need to be optimized for different compounds.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Reversed-phase C18 column.

Reagents:

-

Methanol (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and an aqueous buffer (e.g., 0.01 M ammonium acetate adjusted to pH 4.0 with acetic acid). The gradient can be optimized for the specific separation.[16]

-

Standard Solution Preparation: Prepare a series of standard solutions of the imidazoline derivative at known concentrations in the mobile phase.

-

Sample Preparation: Dissolve the sample containing the imidazoline derivative in the mobile phase.

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject a fixed volume of the standard and sample solutions.

-

Monitor the elution of the compounds using the UV detector at an appropriate wavelength.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the imidazoline derivative in the sample by comparing its peak area to the calibration curve.

Signaling Pathways

Imidazoline derivatives exert their effects by interacting with both imidazoline receptors (I1 and I2) and α-adrenergic receptors.

Imidazoline I1 Receptor Signaling

The I1-imidazoline receptor is primarily involved in the central regulation of blood pressure.[4] Its signaling pathway is distinct from that of typical G-protein coupled receptors. Activation of the I1 receptor is coupled to choline (B1196258) phospholipid hydrolysis, which leads to the generation of second messengers such as diacylglyceride (B12379688) and arachidonic acid.[12]

References

- 1. Modelling of chromatographic and electrophoretic behaviour of imidazoline and alpha adrenergic receptors ligands under different acid-base conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US3931216A - Process for the manufacture of 2-arylamino-2-imidazoline derivatives and their salts - Google Patents [patents.google.com]

- 3. New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. 2-Imidazoline synthesis [organic-chemistry.org]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Presynaptic I1-Imidazoline Receptors Reduce GABAergic Synaptic Transmission in Striatal Medium Spiny Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 12. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Tetrahydrozoline Hydrochloride | C13H17ClN2 | CID 10648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Synthesis and alpha-adrenergic binding ligand affinities of 2-iminoimidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. j-cst.org [j-cst.org]

A Technical Guide to the Cellular Response of Tetrahydrozoline Nitrate in Primary Human Cell Cultures

Abstract: This document provides a comprehensive technical overview of the known and hypothesized cellular and molecular responses to tetrahydrozoline (B7765393) nitrate (B79036) in primary human cell cultures. Tetrahydrozoline, an alpha-adrenergic agonist, is the active component in many over-the-counter ophthalmic and nasal decongestants.[1][2][3] While extensive clinical data exists regarding its vasoconstrictive effects, detailed in-vitro studies on its impact on primary human cells at the molecular level are less common. This guide synthesizes the established pharmacology of tetrahydrozoline with general principles of cellular signaling to propose a framework for its actions. It details hypothesized signaling pathways, provides robust experimental protocols for investigation, and presents a structured format for the quantitative analysis of cellular responses. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in pharmacological and toxicological studies.

Introduction: Mechanism of Action

Tetrahydrozoline is an imidazoline (B1206853) derivative that functions as a sympathomimetic agent by acting as a selective alpha-1 adrenergic receptor agonist, with some activity at alpha-2 receptors.[3][4] Its primary mechanism of action involves binding to and activating these receptors on the surface of vascular smooth muscle cells.[1][2] This activation leads to vasoconstriction, reducing blood flow and thereby alleviating redness and congestion in ocular and nasal tissues.[2] Adrenergic receptors are G-protein-coupled receptors (GPCRs) that, upon activation, trigger distinct downstream intracellular signaling cascades.[4][5]

The nitrate salt form of the compound is used for formulation purposes. While the primary pharmacological activity is attributed to the tetrahydrozoline moiety, the nitrate ion itself can have biological effects. At high concentrations, nitrate can be cytotoxic and affect cell viability and proliferation, though these effects are typically observed at levels much higher than those expected from therapeutic doses of tetrahydrozoline nitrate.[6] The focus of this guide remains on the cellular response to the parent compound, tetrahydrozoline.

Hypothesized Signaling Pathways

The cellular response to tetrahydrozoline is predicted to be initiated by the activation of alpha-1 and alpha-2 adrenergic receptors, leading to the modulation of several key signaling pathways.

Alpha-1 Adrenergic Receptor Signaling

The canonical pathway for alpha-1 adrenergic receptors involves coupling to the Gq/11 family of G-proteins.[7] Activation of Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[8] The resulting increase in cytosolic Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).[7] This cascade is a primary mechanism for the contractile response in smooth muscle cells.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

GPCRs, including adrenergic receptors, are known to transactivate receptor tyrosine kinases and stimulate the Mitogen-Activated Protein Kinase (MAPK) pathways. This signaling cascade plays a critical role in regulating gene expression, cell proliferation, differentiation, and apoptosis.[9][10] The three major MAPK families are ERK1/2, JNK, and p38.[11] Activation of alpha-1 receptors can lead to the phosphorylation and activation of the ERK1/2 pathway, which may contribute to longer-term cellular changes such as hypertrophy or proliferation in certain cell types.

References

- 1. What is Tetrahydrozoline used for? [synapse.patsnap.com]

- 2. What is the mechanism of Tetrahydrozoline? [synapse.patsnap.com]

- 3. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Alpha 1-adrenergic receptor regulation: basic science and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of nitrate on human cell lines in culture [harvest.usask.ca]

- 7. Updates in the function and regulation of α1‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endothelin-1 induces intracellular calcium rise and inositol 1,4,5-trisphosphate formation in cultured rat and human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway as a Discovery Target in Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of Mitogen-Activated Protein (MAP) Kinase Pathways in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Initial Investigation into Tetrahydrozoline Nitrate Systemic Absorption Following Topical Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrozoline (B7765393) nitrate (B79036), an imidazoline (B1206853) derivative and alpha-adrenergic agonist, is a common active ingredient in over-the-counter ophthalmic and nasal decongestants. While primarily intended for local action, systemic absorption following topical administration can occur, leading to potential adverse effects. This technical guide provides an in-depth review of the available scientific literature concerning the systemic absorption of tetrahydrozoline. It includes a summary of pharmacokinetic data from a key human study, detailed experimental protocols for the quantification of tetrahydrozoline in biological matrices, and a visualization of its primary signaling pathway. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and evaluation of drug products containing tetrahydrozoline.

Introduction

Tetrahydrozoline nitrate is widely utilized for its vasoconstrictive properties to temporarily relieve redness of the eye and nasal congestion.[1] Its mechanism of action involves the stimulation of alpha-adrenergic receptors, leading to the constriction of blood vessels in the conjunctiva and nasal mucosa.[1] Despite its localized application, there is evidence of systemic absorption, which can be a concern, particularly in pediatric populations or in cases of overuse or accidental ingestion.[2][3] Understanding the extent of this systemic exposure is crucial for a comprehensive safety assessment of tetrahydrozoline-containing products. This guide summarizes the current knowledge on the systemic pharmacokinetics of topically administered tetrahydrozoline and provides detailed methodologies for its detection.

Quantitative Pharmacokinetic Data

A pivotal study by Carr et al. (2011) provides the most comprehensive quantitative data on the systemic absorption of tetrahydrozoline following therapeutic ocular administration in healthy adult volunteers.[1][2][3][4] The findings from this study are summarized in the tables below.

Table 1: Serum Pharmacokinetic Parameters of Tetrahydrozoline After Ocular Administration [1][2][3][4]

| Parameter | Value |

| Mean Serum Half-life (t½) | ~6 hours |

| Maximum Serum Concentration (Cmax) | 0.068 - 0.380 ng/mL |

Table 2: Urine Concentrations of Tetrahydrozoline After Ocular Administration [1][2][3][4]

| Time Point | Concentration Range |

| 24 hours post-initial dose | 13 - 210 ng/mL |

Experimental Protocols

This section details the methodologies employed in the pharmacokinetic analysis of tetrahydrozoline, providing a framework for researchers aiming to conduct similar investigations.

Clinical Study Protocol: Ocular Administration

The following protocol is based on the study conducted by Carr et al. (2011) to assess systemic absorption after therapeutic ocular dosing.[1][2][3][4]

Objective: To determine the serum and urine concentrations of tetrahydrozoline in healthy volunteers after the application of over-the-counter eye drops.

Study Population: Healthy adult volunteers.

Dosing Regimen:

-

Two drops of a 0.05% tetrahydrozoline hydrochloride ophthalmic solution were administered into the conjunctival sac of each eye.

-

Doses were administered at 0, 4, 8, and 12 hours.

Sample Collection:

-

Blood and urine samples were collected at 2, 5, 9, 13, and 24 hours after the initial dose.

Analytical Method:

-

Quantification of tetrahydrozoline in serum and urine was performed using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).

A visual representation of this experimental workflow is provided below.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a generalized protocol for the quantification of tetrahydrozoline in biological samples based on established methods.[5][6][7]

1. Sample Preparation (Liquid-Liquid Extraction):

-

To a sample of plasma, serum, or urine, add an alkaline buffer to adjust the pH.

-

Add an organic extraction solvent (e.g., a mixture of hexane (B92381) and ethanol).

-

Vortex the mixture to facilitate the extraction of tetrahydrozoline into the organic phase.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Transfer the upper organic layer containing the analyte to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in a suitable solvent mixture (e.g., hexane-ethanol).

2. GC-MS Analysis:

-

Gas Chromatograph (GC) System: Equipped with an appropriate capillary column for the separation of imidazoline derivatives.

-

Mass Spectrometer (MS) System: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

-

Internal Standard: An appropriate internal standard, such as naphazoline, should be used for accurate quantification.[5][6]

-

Quantification: A calibration curve is generated using standards of known tetrahydrozoline concentrations. The concentration of tetrahydrozoline in the unknown samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Mechanism of Action and Signaling Pathway

Tetrahydrozoline acts as an agonist at alpha-1 adrenergic receptors.[1] The activation of these G-protein coupled receptors on vascular smooth muscle cells initiates a signaling cascade that results in vasoconstriction. A diagram of this signaling pathway is presented below.

Conclusion

The available data clearly indicate that topical administration of this compound can lead to systemic absorption, resulting in detectable concentrations in both serum and urine.[1][2][3][4] The mean serum half-life of approximately 6 hours suggests that with repeated dosing, accumulation may occur.[1][2][3][4] The provided experimental protocols offer a foundation for researchers to further investigate the pharmacokinetics of tetrahydrozoline and other topical formulations. A thorough understanding of the systemic exposure and the underlying mechanism of action is paramount for the continued safe and effective use of this common over-the-counter medication. Further research, including studies in pediatric populations and with different formulations, would be beneficial to expand our understanding of tetrahydrozoline's systemic effects.

References

- 1. Tetrahydrozoline (Visine®) concentrations in serum and urine during therapeutic ocular dosing: a necessary first step in determining an overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetrahydrozoline (Visine®) concentrations in serum and urine during therapeutic ocular dosing--a necessary first step in determining an overdose [poster] [healthpartners.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Tetrahydrozoline (Visine®) concentrations in serum and urine during therapeutic ocular dosing: a necessary first step in determining an overdose. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Determination of Tetrahydrozoline in Urine and Blood Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 6. Determination of tetrahydrozoline in urine and blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Molecular Pharmacodynamics of Tetrahydrozoline Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrozoline (B7765393) is an imidazoline (B1206853) derivative widely utilized in over-the-counter (OTC) ophthalmic and nasal decongestant preparations.[1][2][3] Its therapeutic efficacy stems from its potent vasoconstrictive properties, which are mediated by specific interactions at a molecular level. This technical guide provides an in-depth exploration of the pharmacodynamics of tetrahydrozoline nitrate, focusing on its primary receptor interactions, downstream signaling cascades, and the experimental methodologies used for its characterization. While its primary therapeutic action is localized, systemic exposure can lead to significant toxicological effects due to interactions with secondary receptor systems. This document synthesizes current knowledge to serve as a comprehensive resource for professionals in pharmacology and drug development.

Primary Mechanism of Action: α1-Adrenergic Receptor Agonism

The principal mechanism of action for tetrahydrozoline is its function as a selective α1-adrenergic receptor agonist.[3][4][5] These receptors are predominantly located on the vascular smooth muscle of smaller arterioles and veins.[6][7] When tetrahydrozoline binds to α1-adrenergic receptors on the conjunctival or nasal vasculature, it initiates a conformational change in the receptor, triggering a cascade of intracellular events that culminates in smooth muscle contraction and vasoconstriction.[1][2] This narrowing of the blood vessels reduces blood flow to the affected area, thereby decreasing tissue congestion, swelling, and redness.[1]

Molecular Signaling Pathway

α1-adrenergic receptors are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit (Gαq).[7][8] The activation of this pathway by tetrahydrozoline proceeds as follows:

-

Receptor Binding and G-Protein Activation: Tetrahydrozoline binds to the orthosteric site of the α1-adrenergic receptor, stabilizing its active conformation. This facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gαq subunit, causing the dissociation of the Gαq-GTP complex from the Gβγ dimer.

-

Phospholipase C (PLC) Activation: The activated Gαq-GTP complex binds to and activates the enzyme Phospholipase C (PLC).[8][9]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two critical second messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG) .[6][7]

-

Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR). This binding opens calcium channels, leading to a rapid efflux of stored calcium (Ca2+) into the cytoplasm.[7][8]

-

Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration is the primary trigger for muscle contraction. Calcium ions bind to the protein calmodulin, and the resulting Ca2+-calmodulin complex activates Myosin Light Chain Kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the myosin head to interact with actin filaments, resulting in muscle contraction and vasoconstriction.[9]

-

Protein Kinase C (PKC) Activation: Simultaneously, DAG activates Protein Kinase C (PKC), which contributes to the contractile response by phosphorylating various target proteins, further sensitizing the contractile apparatus to calcium.

References

- 1. What is the mechanism of Tetrahydrozoline? [synapse.patsnap.com]

- 2. What is Tetrahydrozoline used for? [synapse.patsnap.com]

- 3. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. m.youtube.com [m.youtube.com]

- 7. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

- 8. Emerging role of G protein-coupled receptors in microvascular myogenic tone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A current view of G protein-coupled receptor - mediated signaling in pulmonary hypertension: finding opportunities for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Tetrahydrozoline Nitrate in Ophthalmic Solutions by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of tetrahydrozoline (B7765393) nitrate (B79036) in ophthalmic solutions. The described reversed-phase HPLC method is simple, precise, and accurate, making it suitable for routine quality control and stability testing of pharmaceutical formulations. The method utilizes a C8 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer at pH 3.0, with UV detection at 240 nm.[1][2] This document provides comprehensive experimental protocols, system suitability parameters, and method validation data.

Introduction

Tetrahydrozoline is an alpha-adrenergic agonist used as a vasoconstrictor in over-the-counter ophthalmic solutions to relieve redness of the eye caused by minor irritants.[1] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of these pharmaceutical products. While the United States Pharmacopeia (USP) has historically included a UV-Vis spectrophotometry method, HPLC is superior as it can separate the active pharmaceutical ingredient (API) from potential degradation products and excipients, making it a stability-indicating method.[1] This application note presents a validated HPLC method for the determination of tetrahydrozoline in eye drop formulations.

Experimental

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

-

Column: Reversed-phase C8 column (125 mm x 4.6 mm, 5 µm particle size).[1][2]

-

Chemicals and Reagents:

-

Tetrahydrozoline Hydrochloride Reference Standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Phosphoric acid (analytical grade)

-

Triethylamine (B128534) (analytical grade)

-

Purified water (HPLC grade)

-

-

Ophthalmic Solution Samples: Commercial tetrahydrozoline nitrate eye drops.

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

| Parameter | Condition |

| Column | C8, 125 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (20:80, v/v) |

| Phosphate Buffer Preparation | Dissolve 1.0 g of potassium dihydrogen phosphate in 1000 mL of water, add 3 mL of triethylamine, and adjust pH to 3.0 with dilute phosphoric acid.[1] |

| Flow Rate | 1.0 mL/min[1][2][3] |

| Injection Volume | 20 µL[1] |

| Column Temperature | Ambient |

| Detection Wavelength | 240 nm[1][2] |

Protocols

Standard Solution Preparation

-

Stock Standard Solution (1.0 mg/mL): Accurately weigh and dissolve an amount of Tetrahydrozoline Hydrochloride reference standard equivalent to 100.0 mg of tetrahydrozoline in 100.0 mL of a diluent (0.5 mL of phosphoric acid in 1000 mL of water).[1]

-

Working Standard Solution (0.05 mg/mL): Dilute 5.0 mL of the stock standard solution to 100.0 mL with the diluent.[1]

Sample Solution Preparation

-

Accurately transfer a volume of the ophthalmic solution equivalent to 2.5 mg of tetrahydrozoline into a 50 mL volumetric flask.[1]

-

Dilute to volume with the diluent and mix thoroughly.[1]

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[4]

Calibration Curve Preparation

-

Prepare a series of calibration standards by diluting the stock standard solution to concentrations ranging from 0.025 mg/mL to 0.075 mg/mL.[1]

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration and determine the linearity by calculating the correlation coefficient.

Method Validation Summary

The described method has been validated according to regulatory guidelines, demonstrating its suitability for its intended purpose.[1][2]

| Validation Parameter | Result |

| Linearity Range | 0.025 - 0.075 mg/mL[1] |

| Correlation Coefficient (r²) | > 0.999[1] |

| Accuracy (Recovery) | 100.8%[1][2] |

| Precision (RSD) | 0.47%[1][2] |

| Selectivity | No interference from excipients or degradation products |

| Robustness | The method is robust against small, deliberate variations in method parameters.[1][2] |

Other reported methods have utilized different conditions, which are summarized for comparison.

| Column | Mobile Phase | Detection Wavelength | Linearity Range | Reference |

| Silica | Methanol:Water (70:30, v/v) with 0.03% triethylamine and 0.02% acetic acid | 254 nm | 1.0 - 500 µg/mL | [3] |

| C18 | Methanol:Acetate Buffer (40:60) | 235 nm | 9.94 - 497.0 mg/L | [5][6] |

| C18 | Acetonitrile:Phosphate Buffer (pH 4.0) (30:70, v/v) | 230 nm | Not Specified | [7] |

Experimental Workflow Diagram

References

- 1. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fada.birzeit.edu [fada.birzeit.edu]

- 3. jfda-online.com [jfda-online.com]

- 4. HPLC Method for Analysis of Tetrahydrozoline Hydrochloride in Redness Relief Eye Drops on Newcrom R1 column | SIELC Technologies [sielc.com]

- 5. Determination of Tetrahydrozoline Hydrochloride and Its Related Substances in Eye Drops By HPLC [journal11.magtechjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing In Situ Gel Formulations for Sustained Tetrahydrozoline Nitrate Release

Audience: Researchers, scientists, and drug development professionals.

Introduction

Conventional ophthalmic solutions for tetrahydrozoline (B7765393) nitrate (B79036) often exhibit low bioavailability due to rapid nasolacrimal drainage and short precorneal residence time. In situ gelling systems offer a promising alternative by being administered as a liquid that undergoes a phase transition to a gel in the cul-de-sac of the eye. This transition can be triggered by physiological cues such as temperature, pH, or the presence of ions in the tear fluid. The resulting gel provides a sustained release of tetrahydrozoline nitrate, increasing its contact time with the ocular surface and enhancing therapeutic efficacy for conditions like allergic conjunctivitis.

These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of in situ gels for sustained this compound release.

Formulation Development

The development of a successful in situ gel formulation involves the careful selection of polymers and excipients. The choice of gelling agent will dictate the mechanism of gelation.

Key Components

-

Active Pharmaceutical Ingredient (API): this compound

-

Gelling Agents:

-

Thermo-responsive polymers: Poloxamer 407 (P407) and Poloxamer 188 (P188) are commonly used. They exist as a solution at room temperature and gel at physiological eye temperature (32–35°C).[1][2][3]

-

pH-sensitive polymers: Carbopol and Polyacrylic acid (PAA) undergo gelation as the pH changes from the formulation's acidic pH to the neutral pH of tear fluid (pH 7.4).[2][4]

-

Ion-sensitive polymers: Gellan gum and Sodium Alginate form gels in the presence of cations (like Na+, Ca2+) found in tear fluid.[2][3][5]

-

-

Viscosity Enhancers: Polymers like Hydroxypropyl Methylcellulose (HPMC) can be added to increase the viscosity of the formulation, which can aid in prolonging contact time.[5][6]

-

Mucoadhesive Polymers: Chitosan and hyaluronic acid can be incorporated to enhance the adhesion of the gel to the mucus layer of the eye, further increasing residence time.[1][7][8]

-

Buffering Agents: To maintain an appropriate pH for the formulation.

-

Tonicity Adjusting Agents: To ensure the formulation is isotonic with tear fluid.

-

Preservatives: Such as benzalkonium chloride, if required for multi-dose formulations.

Example Formulations

The following table summarizes example formulations for different types of in situ gels. Concentrations may need to be optimized for desired gelling properties and release profiles.

| Formulation Code | Gelling Agent(s) | Viscosity/Mucoadhesive Agent | Mechanism | Reference |

| T-01 | Poloxamer 407 (14-20% w/v) | - | Temperature-sensitive | [9][10] |

| T-02 | Poloxamer 407 (15% w/v), Poloxamer 188 (5-15% w/v) | - | Temperature-sensitive | [6][11] |

| T-03 | Sodium Alginate (0.5-2% w/v) | HPMC (0.5% w/v) | Ion-sensitive | [5] |

| T-04 | Gellan Gum (0.3-0.6% w/v) | - | Ion-sensitive | [2][12] |

| T-05 | Carbopol 934P (0.1-0.5% w/v) | HPMC | pH-sensitive | [12] |

| T-06 | Poloxamer 407 (15% w/v) | Chitosan (0.1-0.5% w/v) | Temperature-sensitive & Mucoadhesive | [1] |

Experimental Protocols

Preparation of In Situ Gels

Objective: To prepare the in situ gelling solution containing this compound.

Methodology (Cold Method for Thermo-responsive Gels): [13]

-

Weigh the required amount of Poloxamer 407 and/or Poloxamer 188.

-

Disperse the polymer(s) in a portion of cold purified water (4-10°C) with continuous stirring.

-

Once the polymer is fully dispersed, add the remaining excipients (viscosity enhancers, buffers, tonicity agents).

-

Separately, dissolve the accurately weighed this compound in a small amount of purified water.

-

Add the drug solution to the polymer solution and stir until a homogenous mixture is obtained.

-

Adjust the final volume with cold purified water.

-

Store the formulation in a refrigerator to ensure it remains in a liquid state.

Characterization of In Situ Gels

Objective: To assess the clarity and determine the pH of the formulation.

Protocol:

-

Clarity: Visually inspect the prepared formulation against a black and white background for any particulate matter.[14]

-

pH Measurement: Use a calibrated pH meter to measure the pH of the formulation at room temperature. The pH should be non-irritating to the eye, typically between 6.5 and 7.5.[15]

Objective: To determine the conditions under which the formulation transitions from a sol to a gel.

Protocol:

-

Place 2 mL of the formulation in a test tube.

-

Immerse the test tube in a water bath maintained at a specific temperature (e.g., 35°C for thermo-responsive gels).[13]

-

For ion-sensitive gels, add a specific volume of simulated tear fluid to the formulation.[16]

-

For pH-sensitive gels, adjust the pH to 7.4.[2]

-

Observe the time taken for gelation to occur. The gelling capacity can be graded based on the time of gelation and the stiffness of the formed gel.

Objective: To evaluate the viscosity and flow properties of the formulation before and after gelation.

Protocol:

-

Use a viscometer (e.g., Brookfield viscometer) to measure the viscosity of the formulation in its liquid state at room temperature.

-

Increase the temperature of the sample to simulate physiological conditions (e.g., 35°C) and measure the viscosity of the formed gel.

-

Evaluate the shear-thinning properties of the gel by measuring viscosity at different shear rates. An ideal formulation should have low viscosity upon instillation and high viscosity after gelation.

Objective: To determine the release profile of this compound from the in situ gel.

Protocol:

-

Use a Franz diffusion cell or a dialysis membrane method.[17][18]

-

Place a known amount of the in situ gel formulation in the donor compartment, which is separated from the receptor compartment by a dialysis membrane.

-

The receptor compartment should be filled with a simulated tear fluid (pH 7.4) and maintained at 35 ± 0.5°C.

-

At predetermined time intervals, withdraw samples from the receptor compartment and replace them with fresh medium.

-

Analyze the withdrawn samples for this compound content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Plot the cumulative percentage of drug released against time. A sustained release profile is expected, with studies showing up to 88.7% release over 24 hours for optimized formulations.[6][19]

Objective: To measure the mucoadhesive strength of the formulation.

Protocol:

-

Use a texture analyzer or a modified two-arm balance.

-

A piece of mucosal tissue (e.g., from a goat or rabbit eye) is secured to a platform.

-